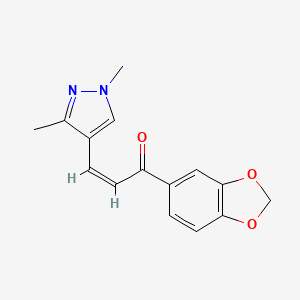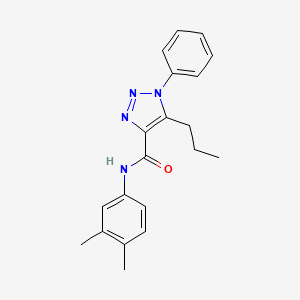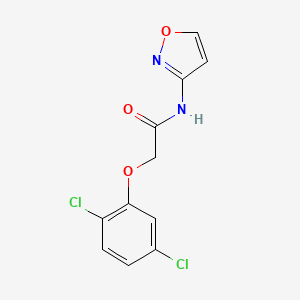![molecular formula C14H20N2O5S B4854073 ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4854073.png)
ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate
説明
Ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate, also known as EBSA, is a synthetic compound that is widely used in scientific research. EBSA has gained attention due to its unique chemical structure and its potential applications in various fields of research.
作用機序
The mechanism of action of ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate involves its ability to bind to the active site of enzymes and inhibit their activity. ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate is a reversible inhibitor of enzymes, meaning that it can bind and unbind from the enzyme active site. ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate binds to the active site of enzymes through its sulfonamide group, which forms hydrogen bonds with amino acid residues in the active site.
Biochemical and Physiological Effects:
ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have a variety of biochemical and physiological effects. Inhibition of cathepsin B activity by ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to induce apoptosis in cancer cells. Inhibition of acetylcholinesterase activity by ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function in patients with Alzheimer's disease.
実験室実験の利点と制限
Ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular processes. ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate is also a reversible inhibitor of enzymes, which allows for precise control over the degree of enzyme inhibition. However, ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of multiple enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate. One area of research is the development of ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate analogs with improved pharmacological properties. Another area of research is the identification of new enzymes that are inhibited by ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate. Finally, research is needed to better understand the physiological and biochemical effects of ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate in vivo, including its potential use as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate is a synthetic compound that has gained attention due to its unique chemical structure and its potential applications in various fields of research. ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of certain enzymes, making it useful for studying intracellular processes and as a potential therapeutic agent. However, more research is needed to fully understand the physiological and biochemical effects of ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate in vivo and to develop ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate analogs with improved pharmacological properties.
科学的研究の応用
Ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in the degradation of intracellular proteins. Inhibition of cathepsin B activity has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and osteoporosis. ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity has been used as a therapeutic strategy for the treatment of Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-[4-(tert-butylsulfamoyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-21-13(18)12(17)15-10-6-8-11(9-7-10)22(19,20)16-14(2,3)4/h6-9,16H,5H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPMHGSSERVKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[4-(tert-butylsulfamoyl)phenyl]amino}(oxo)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4853996.png)
![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![N-(1-methylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4854012.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)


![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854046.png)
![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)
![1-{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}-1-propanone](/img/structure/B4854055.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4854064.png)

